
Dihexyl azelate
Overview
Description
Synthesis Analysis
The synthesis of dihexyl azelate can be achieved through esterification processes. For instance, the synthesis of similar esters, like dioctyl azelate, involves the esterification of azelaic acid using alcohols in the presence of catalysts. Cheng Gui-gang (2010) discussed the synthesis of dioctyl azelate using azelaic acid and 2-ethylhexanol catalyzed by silico-tungstic acid supported on activated carbon, achieving a high yield of 96.79% under optimized conditions (Cheng Gui-gang, 2010).
Molecular Structure Analysis
The molecular structure of this compound, like its parent compound azelaic acid, comprises a long carbon chain with carboxylic acid groups at each end. The structural modification and analysis of azelaic acid derivatives, including this compound, focus on understanding the effects of the alkyl chain length on the compound's physical and chemical properties. Studies on azelaic acid and its derivatives emphasize the significance of the dicarboxylic acid's carbon chain in determining its reactivity and interaction with other molecules.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including esterification and oxidation. The compound's chemical reactivity is influenced by the presence of carboxylic acid groups, which can undergo reactions with alcohols to form esters or be oxidized to produce different products. For example, azelaic acid's capability to scavenge hydroxyl radicals highlights its potential for diverse chemical applications beyond simple ester formation (S. Passi et al., 1991).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in various industries. These properties are determined by the molecular structure of the compound, particularly the length of the carbon chain and the presence of functional groups. This compound's physical characteristics make it suitable for use in lubricants, where its low pour point and high oxidative stability are beneficial (W. Ahmed, N. Salih, & J. Salimon, 2021).
Scientific Research Applications
Dermal Applications : Azelaic acid, the parent compound of dihexyl azelate, has been used in hydrogels for treating skin conditions like acne and rosacea. These hydrogels, composed of Pluronic® F127 and hyaluronic acid, can effectively deliver azelaic acid to deeper skin layers (Tomić et al., 2019).
Biolubricant Properties : Azelate esters, including this compound, have been synthesized and evaluated for their potential as green biolubricants. These esters exhibit desirable properties like high flash points, viscosity index, and oxidative stability, making them suitable for various industrial applications (Ahmed et al., 2021).
Esterification Catalyst : Research on the synthesis of dioctyl azelate (a related ester) using azelaic acid and activated carbon as catalysts indicates potential methods for efficient esterification, relevant to the production of this compound (Gui-gang, 2010).
Gas Chromatography Analysis : Derivatized azelaic acid, including dimethyl azelate (a related compound), is used as a marker in gas chromatography for trace analysis. This method aids in the detection and analysis of azelaic acid in various formulations (Alzweiri et al., 2013).
Metabolic Studies : Studies on the metabolism of azelate in rat liver reveal its compartmentation and potential metabolic fates. Such research provides insights into the biological roles and pathways of azelaic acid derivatives (Jin et al., 2014).
Pharmaceutical Efficacy : Azelaic acid has demonstrated therapeutic efficacy in treating acne and hyperpigmentary skin disorders. Its mechanism of action includes inhibiting mitochondrial oxidoreductase activity and DNA synthesis (Fitton & Goa, 1991).
Hydroxyl Radical Scavenging : Azelaic acid exhibits the ability to scavenge hydroxyl radicals, suggesting its potential as a protective agent in oxidative stress-related conditions (Passi et al., 1991).
Topical Delivery Enhancement : Research on azelaic acid-hydroxypropyl-beta-cyclodextrin inclusion complexes has shown enhanced release rates through synthetic membranes, important for topical drug delivery applications (Manosroi et al., 2005).
Anti-Senescence Properties : Azelaic acid has been found to reduce the senescence-like phenotype in photo-irradiated human dermal fibroblasts, suggesting its use in anti-aging and skin care products (Briganti et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Dihexyl azelate, also known as Nonanedioic acid, dihexyl ester , is a compound that primarily targets the microbiome . It plays a significant role in modulating the microbiome, promoting the growth of some heterotrophs while being toxic to others .
Mode of Action
This compound interacts with its targets by being used as a carbon source . It is assimilated through fatty acid degradation . For bacteria whose growth is promoted by this compound, it is taken up and utilized as a carbon source . For growth-impeded bacteria, this compound inhibits the ribosome and/or protein synthesis .
Biochemical Pathways
This compound affects several biochemical pathways. It is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . The compound also appears to affect amino acid metabolism and oxidative phosphorylation .
Pharmacokinetics
It is known that the compound is chemically unstable in hepatocyte culture medium with a half-life of less than 1 hour . It is also quickly degraded by human saliva in vitro . After oral administration to rats, the di- and monoester forms of this compound were undetectable in plasma, while the levels of azelaic acid increased over time, reached a maximum at less than 2 hours, and declined rapidly thereafter .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its modulation of the microbiome . It promotes the growth of some bacteria while inhibiting others . In the case of growth-impeded bacteria, this compound inhibits the ribosome and/or protein synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, seawater amended with this compound becomes enriched in bacterial families that can catabolize the compound . This suggests that the compound’s action can be influenced by the presence of certain environmental conditions.
properties
IUPAC Name |
dihexyl nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-3-5-7-14-18-24-20(22)16-12-10-9-11-13-17-21(23)25-19-15-8-6-4-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOKHGMXPJXFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCCCCC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047623 | |
| Record name | Dihexyl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, Liquid; [HSDB] Clear liquid with a mild ester odor; [MSDSonline] | |
| Record name | Nonanedioic acid, 1,9-dihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexyl azelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4864 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
216 °C @ 5 MM HG | |
| Record name | DIHEXYL AZELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
204 °C | |
| Record name | DIHEXYL AZELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.927 @ 20 °C | |
| Record name | DIHEXYL AZELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS RN |
109-31-9 | |
| Record name | 1,9-Dihexyl nonanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, 1,9-dihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexyl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXYL AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3BBD41PQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIHEXYL AZELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
FP: -10 °C | |
| Record name | DIHEXYL AZELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of dihexyl azelate in pepper breeding?
A1: The research found that this compound was present only in the mother plant and its orange-colored offspring []. This suggests that this compound could potentially be used as a genetic marker for the inheritance of fruit color in Capsicum baccatum var. pendulum. Further research is needed to confirm this link and explore its potential applications in pepper breeding programs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



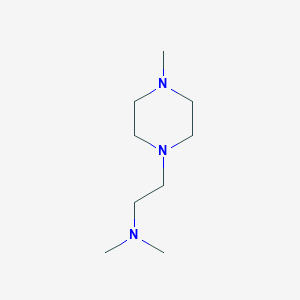
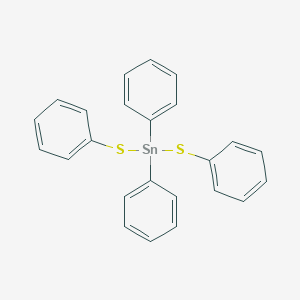
![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)

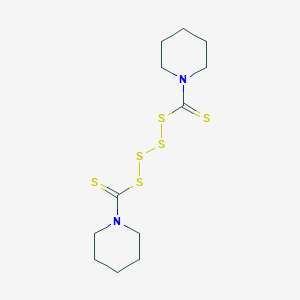
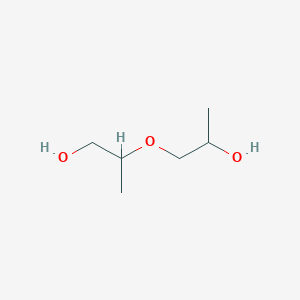

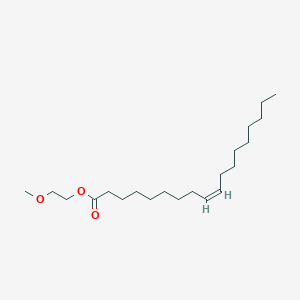

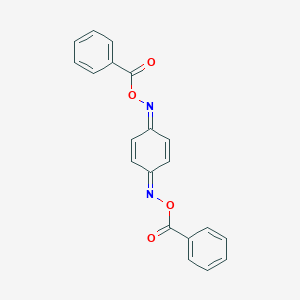
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)


